2-((3-(Trifluoromethyl)phenoxy)methyl)benzoic acid
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Overview
Description
2-((3-(Trifluoromethyl)phenoxy)methyl)benzoic acid is an organic compound with the molecular formula C15H11F3O3 It is characterized by the presence of a trifluoromethyl group attached to a phenoxy moiety, which is further linked to a benzoic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(Trifluoromethyl)phenoxy)methyl)benzoic acid typically involves the etherification of 3-(trifluoromethyl)phenol with a suitable benzoic acid derivative. One common method includes the use of a crown-ether phase transfer catalyst in a dimethylsulfoxide/toluene mixed solvent. The reaction is carried out at temperatures ranging from 130°C to 175°C, followed by acidification to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure efficient and scalable synthesis. For example, continuous flow nitration techniques can be employed to introduce the trifluoromethyl group, followed by subsequent reactions to form the final product .
Chemical Reactions Analysis
Types of Reactions
2-((3-(Trifluoromethyl)phenoxy)methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse range of products.
Scientific Research Applications
2-((3-(Trifluoromethyl)phenoxy)methyl)benzoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-((3-(Trifluoromethyl)phenoxy)methyl)benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)benzoic acid: Similar in structure but lacks the phenoxy moiety.
2-[3-(Trifluoromethyl)phenoxy]nicotinic acid: Contains a nicotinic acid moiety instead of benzoic acid.
3-(Trifluoromethyl)benzoic acid: Similar but with the trifluoromethyl group directly attached to the benzoic acid.
Uniqueness
2-((3-(Trifluoromethyl)phenoxy)methyl)benzoic acid is unique due to the presence of both the trifluoromethyl and phenoxy groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the development of new materials.
Properties
IUPAC Name |
2-[[3-(trifluoromethyl)phenoxy]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O3/c16-15(17,18)11-5-3-6-12(8-11)21-9-10-4-1-2-7-13(10)14(19)20/h1-8H,9H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJOCDPBPMVTTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC(=C2)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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